molecular formula C22H26N6O2 B5056524 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one

1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B5056524
M. Wt: 406.5 g/mol
InChI Key: CMGWPFACXODQKM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 6, linked via a piperazine group to a 2-(4-methoxyphenyl)ethan-1-one fragment. The presence of a 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to non-substituted analogs .

Properties

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-16-14-17(2)28(25-16)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)15-18-4-6-19(30-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGWPFACXODQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative under controlled conditions. The reaction is often carried out in an anhydrous solvent like benzene, with the addition of reagents such as aryl isocyanates or isothiocyanates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyridazine-containing compounds exhibit significant anticancer properties. For instance, the synthesis of various 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. These compounds are believed to act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that pyrazole and pyridazine derivatives can inhibit the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, as novel compounds are sought to combat resistant pathogens .

Neuropharmacological Effects
Studies have explored the neuropharmacological potential of related compounds, focusing on their effects on neurotransmitter systems. The piperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which may lead to applications in treating psychiatric disorders such as anxiety and depression .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of pyrazole and pyridazine derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. These compounds can serve as additives or crosslinking agents in polymer formulations, potentially leading to materials with improved performance characteristics .

Case Studies

Study Focus Findings
Synthesis of Novel DerivativesAnticancer ActivitySeveral derivatives showed IC50 values in low micromolar range against cancer cell lines .
Antimicrobial EvaluationAntimicrobial PropertiesCompounds exhibited significant activity against Gram-positive bacteria .
Neuropharmacological ScreeningPsychiatric ApplicationsModulation of serotonin receptors linked to anxiolytic effects .

Mechanism of Action

The mechanism of action of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities References
Target Compound Pyridazine-piperazine-ethanone 3,5-Dimethylpyrazole, 4-methoxyphenyl C24H28N8O2* 476.54 Not directly reported (inferred: kinase inhibition)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazolo-pyrimidine-phenyl 3,5-Dimethylpyrazole, phenyl C24H20N8O 436.47 Kinase inhibition (e.g., CDK2)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-pyrazoline 4-Methoxyphenyl, methylbenzothiazole C23H20N2OS 380.48 Antitumor, antidepressant
1-(4-Phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Pyridazine-piperazine-ethanone Phenyl, unsubstituted pyrazole C23H28N8O 432.50 Not reported (structural analog)

*Calculated based on structural formula.

Key Differences in Substituents and Bioactivity

  • Pyrazole Substitution : The target compound’s 3,5-dimethylpyrazole group may enhance binding affinity to hydrophobic enzyme pockets compared to unsubstituted pyrazole analogs (e.g., compound in ) .
  • 4-Methoxyphenyl vs. Phenyl : The methoxy group in the target compound likely improves solubility and metabolic stability over purely phenyl-substituted derivatives (e.g., compound in ) .

Pharmacological Implications

  • Kinase Inhibition : The pyridazine-piperazine scaffold resembles CDK2 inhibitors ().
  • CNS Activity : The 4-methoxyphenyl group is associated with antidepressant effects in pyrazoline derivatives ().

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the coupling of a pyridazine core with a 3,5-dimethylpyrazole moiety, followed by piperazine ring functionalization and final ketone group introduction. Key steps include:

  • Nucleophilic substitution for pyridazine-piperazine coupling in dimethylformamide (DMF) at 80–100°C .
  • Catalytic cross-coupling (e.g., copper iodide or palladium catalysts) for pyrazole attachment .
  • Solvent selection (e.g., dichloromethane for acid-sensitive intermediates) and temperature control (reflux conditions) to minimize side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement and validation of bond lengths/angles .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm piperazine ring proton environments (δ 2.5–3.5 ppm) and methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .
    • HRMS : Verify molecular ion peak ([M+H]⁺) with <2 ppm error .
  • HPLC-MS : Assess purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Receptor binding assays : Screen against serotonin (5-HT) or dopamine receptors due to the piperazine moiety’s affinity for CNS targets .
  • Enzyme inhibition studies : Test against kinases (e.g., CDK2) using fluorescence-based assays .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can conflicting bioactivity data across different assays be resolved?

  • Orthogonal validation : Replicate assays in independent labs using standardized protocols (e.g., IC₅₀ determination via dose-response curves) .
  • Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false negatives .
  • Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What strategies enhance the compound’s solubility without compromising activity?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to improve aqueous solubility for in vitro assays .
  • Prodrug modification : Introduce phosphate or glycoside groups at the methoxyphenyl moiety to enhance hydrophilicity .
  • pH adjustment : Test stability in buffered solutions (pH 4–9) to identify optimal formulation conditions .

Q. How can structure-activity relationships (SAR) guide further optimization?

  • Core modifications :

    • Replace pyridazine with triazolopyrimidine to assess impact on kinase inhibition .
    • Vary substituents on the pyrazole ring (e.g., methyl → ethyl) to tune lipophilicity .
  • Functional group analysis :

    • Methoxyphenyl → fluorophenyl substitution to enhance metabolic stability .
    • Piperazine N-methylation to reduce hERG channel liability .
  • SAR reference table :

    ModificationBioactivity ChangeReference
    Pyridazine → triazole↑ Antitumor activity
    Piperazine → morpholine↓ CNS penetration

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 5K2I for kinase targets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How can crystallographic data resolve discrepancies in proposed conformations?

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯O) to validate packing motifs .
  • CCP4 tools : Employ REFMAC5 for anisotropic displacement parameter refinement .

Q. What analytical techniques identify degradation products under stress conditions?

  • Forced degradation studies : Expose to heat (60°C), light (UV, 48h), and acidic/alkaline conditions .
  • LC-QTOF-MS : Profile degradation products with high-resolution mass matching (e.g., hydrolyzed ketone → carboxylic acid) .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Q. How do synergistic effects with other compounds enhance therapeutic potential?

  • Combination index (CI) : Calculate via Chou-Talalay method using CalcuSyn software (CI <1 indicates synergy) .
  • Pathway analysis : Use STRING or KEGG databases to identify complementary targets (e.g., PI3K/AKT + mTOR inhibition) .

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